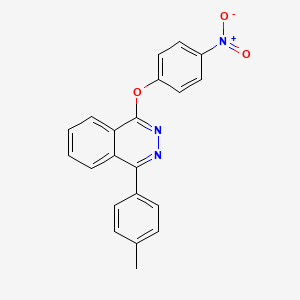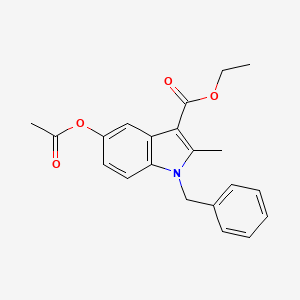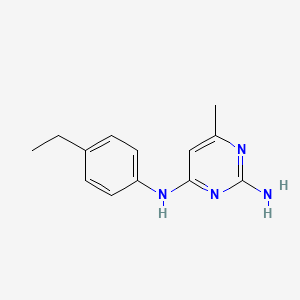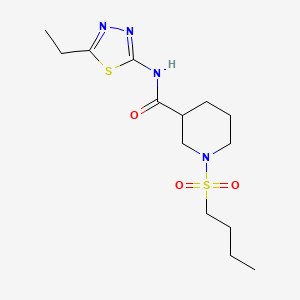
3,4-dimethyl-6-(4-morpholinylcarbonyl)-3-cyclohexene-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-dimethyl-6-(4-morpholinylcarbonyl)-3-cyclohexene-1-carboxylic acid, also known as DMCC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. DMCC is a synthetic compound that is commonly used as a reference standard in drug discovery and development.
作用机制
The mechanism of action of 3,4-dimethyl-6-(4-morpholinylcarbonyl)-3-cyclohexene-1-carboxylic acid is not fully understood. This compound is believed to act as a competitive inhibitor of enzymes. This compound is also believed to act as a modulator of ion channels. This compound has been shown to inhibit the activity of a variety of enzymes, including cyclooxygenase-2 (COX-2), phosphodiesterase-4 (PDE4), and histone deacetylase (HDAC). This compound has also been shown to modulate the activity of ion channels, including the transient receptor potential vanilloid 1 (TRPV1) channel.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. This compound has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). This compound has also been shown to inhibit the production of prostaglandins, which are involved in inflammation and pain. This compound has been shown to have anti-cancer effects by inducing apoptosis and inhibiting cell proliferation. This compound has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
实验室实验的优点和局限性
3,4-dimethyl-6-(4-morpholinylcarbonyl)-3-cyclohexene-1-carboxylic acid has several advantages for lab experiments. This compound is a stable compound that can be easily synthesized in high purity and yield. This compound is also a well-characterized compound that has been extensively studied in the scientific literature. This compound has several limitations for lab experiments. This compound is a synthetic compound that may not accurately represent the natural compounds found in biological systems. This compound may also have off-target effects that could complicate the interpretation of experimental results.
未来方向
3,4-dimethyl-6-(4-morpholinylcarbonyl)-3-cyclohexene-1-carboxylic acid has many potential future directions for research. This compound could be used to develop new drugs for the treatment of cancer, inflammation, and neurological disorders. This compound could also be used to study the mechanism of action of existing drugs and to identify new drug targets. This compound could be used in combination with other compounds to enhance the efficacy of existing drugs. This compound could also be used to develop new diagnostic tools for the detection of cancer and other diseases. Overall, this compound is a promising compound that has many potential applications in medical research.
合成方法
3,4-dimethyl-6-(4-morpholinylcarbonyl)-3-cyclohexene-1-carboxylic acid is a synthetic compound that can be prepared by a multistep reaction sequence. The synthesis of this compound involves the reaction of 3,4-dimethylcyclohex-3-ene-1-carboxylic acid with morpholine and isobutyl chloroformate. The reaction yields this compound in high purity and yield. The synthesis of this compound is a complex process and requires expertise in organic chemistry.
科学研究应用
3,4-dimethyl-6-(4-morpholinylcarbonyl)-3-cyclohexene-1-carboxylic acid is a versatile compound that has many potential applications in medical research. This compound is commonly used as a reference standard in drug discovery and development. This compound is used to evaluate the potency and selectivity of new drugs. This compound is also used to study the mechanism of action of drugs. This compound has been used in the development of anti-cancer drugs, anti-inflammatory drugs, and anti-viral drugs. This compound has also been used in the development of drugs for the treatment of Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
3,4-dimethyl-6-(morpholine-4-carbonyl)cyclohex-3-ene-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO4/c1-9-7-11(12(14(17)18)8-10(9)2)13(16)15-3-5-19-6-4-15/h11-12H,3-8H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJWYJMJTBMPVLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(CC(C(C1)C(=O)N2CCOCC2)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-(4-chlorophenyl)-3-(4-fluorophenyl)-2-(methoxymethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5326017.png)
![({2-[(2-fluorobenzyl)oxy]-1-naphthyl}methyl)(3-pyridinylmethyl)amine hydrochloride](/img/structure/B5326021.png)

![7-(4-cyclobutyl-6-methylpyrimidin-2-yl)-3-methyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepine](/img/structure/B5326030.png)


![4-{2-[2-(2-morpholin-4-ylethyl)piperidin-1-yl]-2-oxoethyl}piperazin-2-one](/img/structure/B5326049.png)


![N-[1-(methoxymethyl)cyclopentyl]-6,7,8,9-tetrahydro-5H-tetrazolo[1,5-a]azepine-9-carboxamide](/img/structure/B5326074.png)
![6-[4-(dimethylamino)benzylidene]-5-imino-2-(1-phenylpropyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5326099.png)
![1-[2-(diethylamino)ethyl]-4-(4-ethoxy-2-methylbenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5326105.png)
![3-{4-[(2,4-dimethylphenyl)sulfonyl]-1-piperazinyl}-6-methylpyridazine](/img/structure/B5326107.png)
![3-[4-(dimethylamino)phenyl]-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5326108.png)